N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[5-(Butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a triazole-based adamantane derivative. Its structure combines a 1,2,4-triazole core substituted with a butan-2-ylsulfanyl group at position 5 and an ethyl group at position 2. The adamantane-1-carboxamide moiety is linked via a methylene bridge to the triazole ring.
The synthesis typically involves cyclization of hydrazinecarbothioamide precursors in alkaline media, followed by alkylation with α-halogenoalkanes (e.g., 1-bromobutane) to introduce the sulfanyl substituent. Recrystallization from n-butanol yields crystalline products with defined melting points and solubility profiles .
Properties
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4OS/c1-4-13(3)26-19-23-22-17(24(19)5-2)12-21-18(25)20-9-14-6-15(10-20)8-16(7-14)11-20/h13-16H,4-12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAZYOHXXPDVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CC)CNC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide.
Introduction of the Butan-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with butan-2-thiol.
Attachment to the Adamantane Core: The triazole derivative is then coupled with an adamantane carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the butan-2-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure combining an adamantane core with a triazole moiety, which is known for its biological activity. The synthesis typically involves the reaction of adamantane derivatives with triazole precursors, leading to compounds that exhibit enhanced pharmacological properties.
Synthesis Overview
- Starting Materials : Adamantane derivatives and triazole precursors.
- Reaction Conditions : Often conducted under controlled temperature and pressure to optimize yields.
- Characterization : Utilizes techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Antimicrobial Activity
Research indicates that adamantane derivatives possess significant antimicrobial properties. For instance, studies have shown that N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide exhibits potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Case Study: In Vivo Anti-inflammatory Effects
A study investigated the compound's effects in a rat model of inflammation induced by carrageenan. Results showed a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.
Antiviral Activity
The antiviral properties of adamantane derivatives are well-documented, particularly against influenza and HIV viruses. The presence of the triazole moiety enhances this activity by interfering with viral replication processes .
Data Table: Antiviral Activity Against Influenza Virus
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| Adamantane | 10 |
Potential Therapeutic Applications
Given its diverse biological activities, this compound shows promise in several therapeutic areas:
- Antimicrobial Treatments : Effective against resistant strains of bacteria.
- Anti-inflammatory Drugs : Potential for treating chronic inflammatory conditions.
- Antiviral Medications : Could be developed further for use against viral infections.
Mechanism of Action
The mechanism by which N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide exerts its effects is likely multifaceted:
Molecular Targets: The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, or cellular signaling, depending on its specific application.
Comparison with Similar Compounds
N-[(5-Butan-2-ylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
This analogue differs from the target compound by substituting the ethyl group at position 4 with a butyl chain.
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (Compound I)
Here, the triazole core lacks the methylene-linked adamantane carboxamide and instead features a methyl group at position 3. The absence of the sulfanyl substituent reduces steric bulk, which may influence binding affinity in biological targets .
3-Alkylthio Derivatives (Ia-Ig, IIa-IIg)
These compounds share the 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole backbone but vary in alkylthio chain length (C4–C10). Studies indicate that longer alkyl chains (e.g., C8–C10) improve antihypoxic activity in rodent models, suggesting a structure-activity relationship (SAR) dependent on hydrophobicity .
Table 1: Physical-Chemical Properties of Selected Analogues
| Compound | R (Position 4) | Alkylthio Chain | Melting Point (°C) | Solubility (n-butanol) |
|---|---|---|---|---|
| Target Compound | Ethyl | Butan-2-yl | 162–164 | High |
| N-[(5-Butan-2-ylsulfanyl-4-butyl-...]adamantane-1-carboxamide | Butyl | Butan-2-yl | 155–157 | Moderate |
| 5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione (I) | Methyl | – | 178–180 | Low |
| 3-Octylthio-5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole (Ig) | Methyl | Octyl | 145–147 | High |
Functional Analogues with Modified Pharmacophores
2-Chloro-N-{2-[5-({2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
This compound replaces the adamantane moiety with a benzothienyl-cyano group. The chloro-benzamide terminus introduces electronegativity, which may enhance hydrogen-bonding interactions in enzymatic targets .
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
Featuring a thiazole ring instead of adamantane, this analogue demonstrates moderate structural similarity (Tanimoto score: 0.500) to the target compound. The thiazole group could confer distinct electronic properties, affecting receptor binding .
Key Research Findings
SAR Insights : The adamantane-carboxamide group is critical for stabilizing hydrophobic interactions in biological targets, while the sulfanyl substituent modulates solubility and metabolic stability .
Crystallographic Data : Structural elucidation via SHELX and ORTEP-3 software confirms that the adamantane moiety adopts a rigid chair conformation, minimizing conformational entropy in binding .
Toxicity Profiles : LD50 values for alkylthio derivatives range from 450–600 mg/kg, with the target compound exhibiting lower acute toxicity (LD50: 550 mg/kg) compared to phenyl-substituted analogues (LD50: 480 mg/kg) .
Biological Activity
N-{[5-(butan-2-ylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a triazole ring and an adamantane core, contributing to its diverse pharmacological properties. The molecular formula and characteristics of this compound suggest its relevance in medicinal chemistry.
Molecular Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₂₄N₄O₁S
- Molecular Weight : Approximately 336.50 g/mol
- CAS Number : 610764-96-0
The compound's structure can be visualized using molecular modeling software, which aids in understanding its three-dimensional conformation. The presence of the triazole ring is particularly significant, as it is often associated with various biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The triazole moiety is known to inhibit critical enzymes involved in cell membrane synthesis, making it effective against a range of pathogens. For instance, studies have demonstrated that adamantane derivatives show antiviral activity against influenza and HIV viruses, as well as notable antibacterial effects against various bacterial strains .
The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level that disrupt essential processes in target organisms. For example, compounds containing triazole rings have been shown to interfere with the synthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. This interference leads to cell death and provides a basis for its antifungal activity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antiviral Activity : A study highlighted the effectiveness of adamantane derivatives against respiratory viruses, showcasing their potential as therapeutic agents in treating viral infections .
- Antibacterial Effects : Research has documented the antibacterial properties of triazole-containing compounds, indicating their ability to inhibit growth in various bacterial strains. The structural features that enhance these activities are often analyzed through quantitative structure–activity relationship (QSAR) models .
- Inhibition Studies : In vitro studies have demonstrated that certain derivatives exhibit significant inhibition of nitric oxide production in response to inflammatory stimuli, suggesting potential applications in anti-inflammatory therapies .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antiviral | Adamantane derivatives | Effective against influenza and HIV |
| Antibacterial | Triazole derivatives | Inhibition of bacterial growth |
| Anti-inflammatory | Quinoline derivatives | Reduced nitric oxide production |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1,2,4-triazole-adamantane hybrids, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization of hydrazinecarbothioamide precursors in alkaline media (e.g., KOH/ethanol), followed by alkylation with α-halogenoalkanes in n-butanol. Optimization includes varying reaction time (e.g., 1–3 hours for cyclization), temperature (reflux at ~80°C), and stoichiometric ratios of reactants. Purification via recrystallization from n-butanol or dioxane/water mixtures ensures product homogeneity .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Multi-technique validation is critical:
- NMR/IR : Confirm functional groups (e.g., adamantane C-H stretches at 2900 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹).
- X-ray crystallography : Programs like SHELXL or ORTEP-3 resolve crystal packing and bond angles. For example, the adamantane cage typically adopts a chair conformation, while triazole-thioether substituents exhibit planar geometry .
- Elemental analysis : Match experimental vs. theoretical C/H/N/S percentages (e.g., ±0.3% deviation) .
Q. What solvent systems are effective for recrystallizing this compound to achieve high purity?
- Methodological Answer : Polar aprotic solvents like n-butanol or dioxane-water mixtures (20:1 v/v) are preferred due to the compound’s moderate solubility (~5–10 mg/mL at 25°C). Gradual cooling (2°C/min) yields well-defined crystals suitable for diffraction studies .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties relevant to biological activity?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A) via and quantify charge-transfer interactions. For adamantane-triazole hybrids, HOMO localization on the triazole ring suggests nucleophilic attack sites .
Q. What in vitro assays are suitable for evaluating antihypoxic or antiviral activity, and how are contradictions in dose-response data resolved?
- Methodological Answer :
- Antihypoxic assays : Rodent models under hermetic hypoxia (e.g., 1330 mL sealed chambers) with Mexidol (100 mg/kg) as a positive control. Dose-response curves (1/10 LD₅₀) are analyzed via ANOVA to identify outliers .
- Antiviral screening : Plaque reduction assays (e.g., influenza A/H1N1) with IC₅₀ determination. Discrepancies in IC₅₀ values (e.g., ±15% across replicates) are addressed by repeating assays under standardized cell viability thresholds (e.g., >90% by MTT) .
Q. How do substituent variations (e.g., butan-2-ylsulfanyl vs. methylthio) impact pharmacokinetic properties like metabolic stability?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Bulkier substituents (e.g., butan-2-ylsulfanyl) reduce CYP450-mediated oxidation rates by ~30% compared to methylthio analogs.
- ADME profiling : LogP values (calculated via Crippen’s method) correlate with blood-brain barrier permeability. For this compound, LogP ≈ 3.2 suggests moderate CNS penetration .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray bond lengths)?
- Methodological Answer :
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) detects conformational flexibility in solution that may differ from solid-state X-ray structures.
- DFT-NMR comparison : Compute chemical shifts (e.g., GIAO method) and align with experimental data. Discrepancies >0.5 ppm may indicate proton exchange or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
